molecular formula C15H34O3Si2 B2614175 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one CAS No. 335393-65-2

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one

Cat. No.: B2614175
CAS No.: 335393-65-2
M. Wt: 318.604
InChI Key: OHMNSGUPUVYVFG-UHFFFAOYSA-N
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Description

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is a silicon-containing organic compound with the molecular formula C15H34O3Si2 It is characterized by the presence of two silicon atoms and an oxo group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tetraethyl orthosilicate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing ethyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation Products: Silanol, siloxane derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkyl or aryl-substituted silanes.

Scientific Research Applications

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with molecular targets, such as enzymes or receptors, through its silicon and oxo groups. These interactions can modulate biological pathways and processes, leading to desired effects. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development.

Comparison with Similar Compounds

  • 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol
  • 3,3,9,9-Tetramethyl-4,8-dioxa-3,9-disilaundecan-6-one

Comparison: 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is unique due to its tetraethyl groups, which provide distinct chemical properties compared to its methyl-substituted counterparts. These properties include differences in reactivity, solubility, and stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-bis(triethylsilyloxy)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNSGUPUVYVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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